![molecular formula C13H20N2O B3199844 {4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine CAS No. 1017165-81-9](/img/structure/B3199844.png)
{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine
Descripción general
Descripción
“{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine” is a chemical compound with the CAS Number: 1017165-81-9 . It has a molecular weight of 220.31 . The IUPAC name for this compound is [4-(3-methylbenzyl)-2-morpholinyl]methanamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H20N2O/c1-11-3-2-4-12(7-11)9-15-5-6-16-13(8-14)10-15/h2-4,7,13H,5-6,8-10,14H2,1H3 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 220.31 . The compound is stored at a temperature of 4 degrees .Mecanismo De Acción
The mechanism of action of MMMA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. MMMA has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MMMA has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells. MMMA has also been found to reduce inflammation and pain by inhibiting the activity of COX-2 and LOX. The compound has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MMMA in lab experiments is its potential therapeutic applications. The compound has shown promising results in various fields of research and can be used to study the mechanisms of action of drugs used in the treatment of neurodegenerative diseases. However, one of the limitations of using MMMA in lab experiments is its potential toxicity. The compound has not yet been fully evaluated for its toxic effects and further studies are needed to determine its safety for human use.
Direcciones Futuras
There are several future directions for the study of MMMA. One of the areas of research is the development of MMMA-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the study of the compound's potential in the treatment of cancer. MMMA can also be used to study the mechanisms of action of drugs used in the treatment of inflammation and pain. Further studies are needed to determine the safety and efficacy of MMMA for human use.
Aplicaciones Científicas De Investigación
MMMA has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. MMMA has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain.
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
[4-[(3-methylphenyl)methyl]morpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-3-2-4-12(7-11)9-15-5-6-16-13(8-14)10-15/h2-4,7,13H,5-6,8-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDJSGAJEMJQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCOC(C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



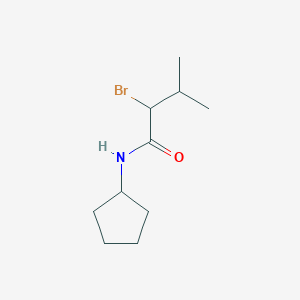
![3-[(3-Bromobenzyl)sulfonyl]propanoic acid](/img/structure/B3199770.png)
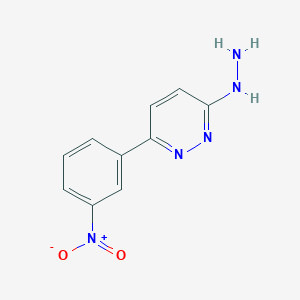
![3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol](/img/structure/B3199795.png)

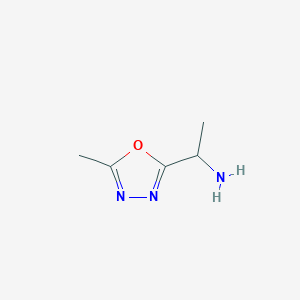

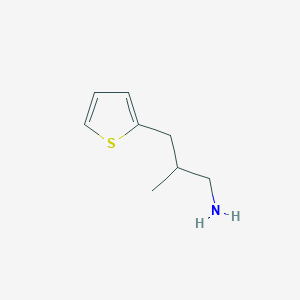

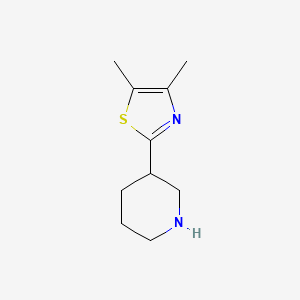
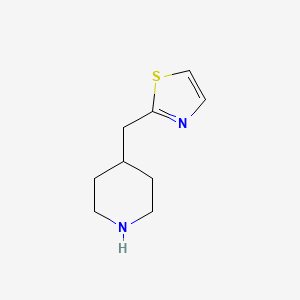
![4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B3199839.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B3199843.png)
![[4-(4-Chlorophenyl)morpholin-2-yl]methanamine](/img/structure/B3199851.png)